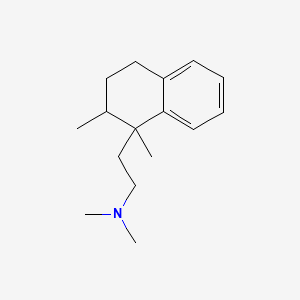
Cyclo(D-trp-lys-thr-phe-pro-tyr)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is a cyclic peptide composed of six amino acids: D-tryptophan, lysine, threonine, phenylalanine, proline, and tyrosine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids in the desired order. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the cyclic structure is formed by a cyclization reaction, usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
Wirkmechanismus
The mechanism of action of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclic structure of the peptide enhances its stability and binding affinity to these targets. The compound can modulate signaling pathways and exert various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-phenylalanine): Another cyclic peptide with a similar structure but different biological activity.
Cyclo(D-tryptophan-tyrosine): A smaller cyclic peptide with distinct properties and applications.
Cyclo(proline-phenylalanine): A simpler cyclic peptide used in various biochemical studies.
Uniqueness
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is unique due to its specific amino acid sequence and cyclic structure, which confer enhanced stability and biological activity compared to linear peptides. Its diverse applications in research and industry make it a valuable compound for further investigation .
Eigenschaften
Molekularformel |
C44H54N8O8 |
|---|---|
Molekulargewicht |
822.9 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H54N8O8/c1-26(53)38-43(59)50-36(23-27-10-3-2-4-11-27)44(60)52-21-9-15-37(52)42(58)49-34(22-28-16-18-30(54)19-17-28)40(56)48-35(24-29-25-46-32-13-6-5-12-31(29)32)41(57)47-33(39(55)51-38)14-7-8-20-45/h2-6,10-13,16-19,25-26,33-38,46,53-54H,7-9,14-15,20-24,45H2,1H3,(H,47,57)(H,48,56)(H,49,58)(H,50,59)(H,51,55)/t26-,33+,34+,35-,36+,37+,38+/m1/s1 |
InChI-Schlüssel |
UMJHAEUVYNEBNP-RXYCCRQDSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)


![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
